molecular formula C21H19N5O3S B2580384 N-(2-amino-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-1-yl)cyclopropanecarboxamide CAS No. 578762-44-4

N-(2-amino-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-1-yl)cyclopropanecarboxamide

Cat. No. B2580384
CAS RN: 578762-44-4
M. Wt: 421.48
InChI Key: JKXROJBYNHLCPM-UHFFFAOYSA-N
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Description

N-(2-amino-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-1-yl)cyclopropanecarboxamide, also known as AQ-13, is a small molecule compound that has been studied for its potential use in cancer treatment. It has been found to exhibit promising anti-cancer activity and has been the focus of several scientific studies.

Mechanism of Action

    Target of Action

    The compound belongs to the class of quinoxaline derivatives . Quinoxaline derivatives are known to interact with various targets, receptors, or microorganisms . .

    Mode of Action

    The mode of action of quinoxaline derivatives can vary widely depending on their specific structure and the target they interact with . Without specific information on this compound, it’s difficult to predict its exact mode of action.

    Biochemical Pathways

    Quinoxaline derivatives can affect various biochemical pathways depending on their specific targets . Without more information, it’s hard to say which pathways this compound might affect.

Advantages and Limitations for Lab Experiments

N-(2-amino-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-1-yl)cyclopropanecarboxamide has several advantages for lab experiments. It is a small molecule compound that is relatively easy to synthesize and purify. It has also been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines. However, there are also some limitations to its use in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to work with. It also has relatively low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of N-(2-amino-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-1-yl)cyclopropanecarboxamide. One area of research is the development of more effective formulations of the compound that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to treatment with this compound. Additionally, there is ongoing research to investigate the use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is interest in exploring the potential use of this compound in other diseases beyond cancer, such as inflammatory disorders and infectious diseases.

Synthesis Methods

The synthesis of N-(2-amino-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-1-yl)cyclopropanecarboxamide involves the reaction of 2-amino-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline with cyclopropanecarboxylic acid chloride in the presence of a base. The resulting compound is then purified through column chromatography to obtain the final product.

Scientific Research Applications

N-(2-amino-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-1-yl)cyclopropanecarboxamide has been extensively studied for its potential use in cancer treatment. It has been found to exhibit anti-cancer activity against a variety of cancer cell lines, including breast, lung, colon, and pancreatic cancer cells. It has also been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.

properties

IUPAC Name

N-[2-amino-3-(4-methylphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-1-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S/c1-12-6-10-14(11-7-12)30(28,29)18-17-20(24-16-5-3-2-4-15(16)23-17)26(19(18)22)25-21(27)13-8-9-13/h2-7,10-11,13H,8-9,22H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXROJBYNHLCPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)NC(=O)C5CC5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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